molecular formula C11H16ClNS B13242758 [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine

Cat. No.: B13242758
M. Wt: 229.77 g/mol
InChI Key: FQXJXCSQGONYFX-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C11H16ClNS It is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a propylamine chain with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 3-(methylsulfanyl)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Secondary or tertiary amines

Scientific Research Applications

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be compared with other similar compounds, such as:

    [(4-Chlorophenyl)methyl][3-(methylsulfanyl)ethyl]amine: Differing by the length of the alkyl chain, which can affect its reactivity and biological activity.

    [(4-Chlorophenyl)methyl][3-(ethylsulfanyl)propyl]amine: Differing by the substituent on the sulfur atom, which can influence its chemical properties and interactions.

    [(4-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine: Differing by the halogen substituent, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H16ClNS/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

FQXJXCSQGONYFX-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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